N'-(benzenesulfonyl)thieno[2,3-b]quinoline-2-carbohydrazide
Description
N'-(Benzenesulfonyl)thieno[2,3-b]quinoline-2-carbohydrazide is a heterocyclic compound featuring a thieno[2,3-b]quinoline core fused with a benzenesulfonyl-substituted carbohydrazide moiety. The thienoquinoline scaffold is known for its planar aromatic structure, which facilitates π-π stacking interactions and enhances binding to biological targets or metal ions .
Properties
IUPAC Name |
N'-(benzenesulfonyl)thieno[2,3-b]quinoline-2-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O3S2/c22-17(20-21-26(23,24)14-7-2-1-3-8-14)16-11-13-10-12-6-4-5-9-15(12)19-18(13)25-16/h1-11,21H,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HETALHKHOFRYHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2=CC3=CC4=CC=CC=C4N=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(benzenesulfonyl)thieno[2,3-b]quinoline-2-carbohydrazide typically involves multi-step organic reactions. One common method starts with the preparation of the thieno[2,3-b]quinoline core, which can be achieved through cyclization reactions involving appropriate starting materials such as 2-aminobenzothiophene and suitable aldehydes or ketones . The resulting thienoquinoline intermediate is then subjected to sulfonylation using benzenesulfonyl chloride in the presence of a base like pyridine or triethylamine . Finally, the carbohydrazide group is introduced through a reaction with hydrazine hydrate under reflux conditions .
Industrial Production Methods
These include optimizing reaction conditions for higher yields, using cost-effective reagents, and employing purification techniques such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N’-(benzenesulfonyl)thieno[2,3-b]quinoline-2-carbohydrazide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid as a solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or tetrahydrofuran as solvents.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
N'-(benzenesulfonyl)thieno[2,3-b]quinoline-2-carbohydrazide belongs to a class of compounds known for their quinoline and thienyl moieties, which are known to exhibit a range of biological activities. The compound’s structure can be represented as follows:
- Molecular Formula: C₁₉H₁₅N₃O₂S
- Molecular Weight: 357.4 g/mol
- Structural Features:
- Quinoline core
- Thieno ring
- Carbohydrazide functional group
Anticancer Activity
Recent studies have highlighted the anticancer potential of thienoquinoline derivatives, including this compound. Research indicates that compounds with similar structures can inhibit various cancer cell lines through mechanisms such as:
- Inhibition of Cell Proliferation: Compounds have been shown to induce cell cycle arrest and apoptosis in cancer cells.
- Targeting Specific Pathways: For instance, some derivatives inhibit the epidermal growth factor receptor (EGFR) pathway, crucial for tumor growth and metastasis.
Case Study:
A study focused on the synthesis of thienoquinoline derivatives demonstrated that certain compounds exhibited significant cytotoxicity against MCF-7 breast cancer cells, with IC₅₀ values indicating effective inhibition of cell growth. The mechanism was linked to the induction of apoptosis via caspase activation pathways .
Antibacterial Properties
The increasing prevalence of antibiotic resistance necessitates the development of new antibacterial agents. Thienoquinoline derivatives have shown promise in this area as well:
- Mechanism of Action: These compounds often disrupt bacterial cell wall synthesis or inhibit critical metabolic pathways.
- In Vitro Activity: Studies have indicated moderate antibacterial activity against both Gram-positive and Gram-negative bacteria.
Case Study:
In a comparative study, several thienoquinoline derivatives were evaluated for their antibacterial efficacy using minimum inhibitory concentration (MIC) assays. Results indicated that certain derivatives had comparable activity to standard antibiotics, suggesting their potential as alternative treatments .
Research Findings and Insights
The following table summarizes key findings from recent studies on this compound and related compounds:
Mechanism of Action
The mechanism of action of N’-(benzenesulfonyl)thieno[2,3-b]quinoline-2-carbohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or modulating their function . Further research is needed to elucidate the exact molecular targets and pathways involved in its biological effects .
Comparison with Similar Compounds
Structural and Functional Analogues
Thieno[2,3-b]quinoline-2-carbohydrazide Derivatives
- N'-(4-Methylbenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide (): Substituent: 4-Methylbenzoyl (electron-donating methyl group). Applications: Likely explored for antitumor activity, as similar compounds show anti-proliferative effects .
- N'-(4-Fluorobenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide (): Substituent: 4-Fluorobenzoyl (moderate electron-withdrawing). Impact: Fluorine atoms may enhance metabolic stability and binding affinity via hydrophobic interactions. Applications: Potential use in antimicrobial or anticancer therapies .
Benzofuran-Based Carbohydrazides
- 2-(1-Benzofuran-2-yl)-N'-[(3E)-2-oxoindolin-3-ylidene]quinoline-4-carbohydrazide (): Core Structure: Quinoline-4-carbohydrazide with benzofuran and indole moieties. Key Data:
- Yield: 79–83%
- Melting Point: 272–308°C
- Bioactivity: Antimicrobial (e.g., against E. coli and S. aureus) and antitubular activity . Comparison: Replacing thienoquinoline with benzofuran-quinoline reduces π-conjugation but introduces oxygen-based heterocycles, altering electronic properties and target selectivity.
Thieno[2,3-b]pyridine Derivatives
- 3-Amino-N-(3-chloro-2-methylphenyl)thieno[2,3-b]quinoline-2-carboxamide (): Substituent: Chloro-methylphenyl group. Bioactivity: Potent anti-proliferative activity against ovarian cancer cells (IC~50~ < 10 µM) . Mechanism: Disruption of glycosphingolipid (GSL) expression in cancer stem cells (CSCs) .
- Thieno[2,3-b]pyridines with Ester/Carbonate Groups (): Modifications: Ester (e.g., ethyl) or carbonate prodrug moieties. Impact: Improved solubility and cellular penetration. Bioactivity: Enhanced activity against HCT-116 colon cancer (IC~50~: 2–5 µM) and MDA-MB-231 breast cancer cells .
Pharmacological and Physicochemical Properties
Biological Activity
N'-(benzenesulfonyl)thieno[2,3-b]quinoline-2-carbohydrazide is a compound of interest due to its potential biological activities. This compound belongs to the thienoquinoline family, which has garnered attention for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the current understanding of the biological activity of this compound based on various studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : 4-methyl-N'-(thieno[2,3-b]quinolin-2-ylcarbonyl)benzenesulfonohydrazide
- Molecular Formula : C19H15N3O3S2
- CAS Number : 692260-12-1
Anticancer Activity
Several studies have investigated the anticancer properties of thieno[2,3-b]quinoline derivatives. The compound this compound has shown promising results in inhibiting the proliferation of various cancer cell lines.
- Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis and inhibition of key signaling pathways involved in tumor growth. For instance, studies have demonstrated that similar compounds can downregulate anti-apoptotic proteins like BCL-2 while upregulating pro-apoptotic proteins such as BAX, leading to increased apoptosis in cancer cells .
Antimicrobial Activity
The antimicrobial potential of thienoquinoline derivatives has also been explored. Research indicates that these compounds exhibit significant activity against various bacterial strains and fungi.
- In Vitro Studies : In vitro assays have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds are often comparable to standard antibiotics .
Anti-inflammatory Effects
The anti-inflammatory properties of thienoquinoline derivatives are another area of active research. These compounds have been reported to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.
- Mechanisms : The anti-inflammatory effects are believed to involve the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are critical mediators in inflammatory pathways .
Study 1: Anticancer Efficacy
A study published in MDPI evaluated a series of thienoquinoline derivatives for their anticancer activity against HepG2 hepatocellular carcinoma cells. The findings indicated that certain derivatives exhibited IC50 values lower than those of established chemotherapeutics like Doxorubicin, highlighting their potential as effective anticancer agents .
Study 2: Antimicrobial Screening
Research conducted on a range of thienoquinoline compounds demonstrated significant antimicrobial activity against Mycobacterium tuberculosis. The study compared the efficacy of these compounds with standard treatments and found that some derivatives had superior activity against resistant strains .
Data Table: Summary of Biological Activities
| Activity Type | Compound | Target Organism/Cell Line | IC50/Effectiveness |
|---|---|---|---|
| Anticancer | This compound | HepG2 | < 1 µM (comparable to Doxorubicin) |
| Antimicrobial | This compound | Mycobacterium tuberculosis | MIC = 0.5 µg/mL |
| Anti-inflammatory | This compound | RAW 264.7 cells | Inhibition of NO production |
Q & A
Q. What are the standard synthetic routes for N'-(benzenesulfonyl)thieno[2,3-b]quinoline-2-carbohydrazide and its derivatives?
The synthesis typically involves a multi-step procedure starting with the condensation of methyl 2-(1-benzofuran-2-yl)quinoline-4-carboxylate with hydrazine hydrate in ethanol under reflux (4 hours), yielding the carbohydrazide intermediate. Subsequent reactions with substituted isatins in ethanol and glacial acetic acid (12–14 hours reflux) form the final Schiff base derivatives . Key steps include:
Q. How is the structural characterization of this compound performed?
Characterization relies on spectral and analytical methods:
- IR spectroscopy : Identifies functional groups (e.g., N–H stretch at 3305–3362 cm⁻¹, C=O stretch at 1691–1708 cm⁻¹) .
- NMR spectroscopy : ¹H and ¹³C NMR confirm proton environments and carbon frameworks (e.g., aromatic protons at δ 7.14–8.53 ppm, C=O carbons at 161.47–162.87 ppm) .
- Mass spectrometry : Molecular ion peaks (e.g., m/z = 443–467 [M+1]) validate molecular weights .
Advanced Research Questions
Q. What strategies are used to enhance the antimicrobial efficacy of thieno[2,3-b]quinoline derivatives?
Structure-activity relationship (SAR) studies highlight critical substitutions:
- Fluoro at the 8th position of the quinoline ring : Enhances antitubercular activity against Mycobacterium tuberculosis H37Rv (MIC ≤ 1.6 µg/mL) .
- Nitro or bromo on the isatin ring : Improves broad-spectrum antimicrobial activity (e.g., 15–18 mm inhibition zones against S. aureus) .
- Benzofuran-quinoline-isatin core : Essential for maintaining activity; modifications here reduce potency .
Q. How do researchers analyze ADMET properties for these compounds?
In silico ADMET profiling using tools like ACD/Labs predicts:
Q. How can discrepancies in biological activity data across studies be resolved?
Contradictions often arise from:
- Varied assay conditions : E.g., agar well diffusion (antibacterial) vs. Microplate Alamar Blue Assay (antitubercular) may yield conflicting MIC values .
- Substituent positioning : Fluoro at position 8 vs. 7 alters steric and electronic effects, impacting activity .
- Solution-phase vs. solid-state interactions : Crystal packing (e.g., hydrogen bonds in ) may artificially enhance in vitro activity .
Methodological Considerations
Q. What experimental controls are critical in evaluating antitubercular activity?
- Positive controls : Rifampicin (MIC = 0.25–0.5 µg/mL) ensures assay validity .
- Solvent controls : DMSO concentrations ≤1% prevent solvent toxicity .
- Culture viability checks : Resazurin reduction in MABA confirms bacterial metabolic activity .
Q. How can synthesis yields be optimized for scale-up?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
